N-(1H-indol-3-yl)pyrrolidine-1-carboxamide

InhA inhibition antitubercular structure‑activity relationship

Avoid inactive analogs: The indole-3-carboxamide scaffold is highly sensitive to substitution; procuring a generic “indole-pyrrolidine carboxamide” risks irrelevant biology. This pyrrolidine (not piperidine) variant suppresses TNF-α and IL-6 in THP-1 cells, making it a validated starting point for anti-IBD drug discovery. • Confirmed cytokine inhibition in LPS-stimulated THP-1 cells; essential for inflammatory disease programs. • Fragment-sized (MW 229.28, TPSA 48.1 Ų, Rule-of-Three compliant) for FBDD with low entropic penalty. • CDI-mediated urea synthesis enables rapid parallel library generation from multi-gram stocks.

Molecular Formula C13H15N3O
Molecular Weight 229.283
CAS No. 941987-44-6
Cat. No. B2613974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indol-3-yl)pyrrolidine-1-carboxamide
CAS941987-44-6
Molecular FormulaC13H15N3O
Molecular Weight229.283
Structural Identifiers
SMILESC1CCN(C1)C(=O)NC2=CNC3=CC=CC=C32
InChIInChI=1S/C13H15N3O/c17-13(16-7-3-4-8-16)15-12-9-14-11-6-2-1-5-10(11)12/h1-2,5-6,9,14H,3-4,7-8H2,(H,15,17)
InChIKeyOVGVGYIVMOSZCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(1H-indol-3-yl)pyrrolidine-1-carboxamide (CAS 941987-44-6): Core Identity and Procurement Context


N-(1H-indol-3-yl)pyrrolidine-1-carboxamide is a synthetic small molecule (MW 229.28 g/mol, C₁₃H₁₅N₃O) composed of an indole ring linked via a urea bridge to a pyrrolidine moiety [1]. The indole‑3‑carboxamide scaffold is a privileged pharmacophore found in numerous bioactive compounds targeting kinases, GPCRs, and microbial enzymes, while the pyrrolidine‑1‑carboxamide terminus modulates conformational flexibility and hydrogen‑bonding capacity [2]. The compound is commercially available from several chemical suppliers and is typically supplied as a research‑grade powder for in‑vitro screening and medicinal‑chemistry optimization campaigns.

Indole-3-carboxamide pharmacophore for kinase and GPCR target screening
Urea-linked pyrrolidine core for antimicrobial enzyme and cytokine pathway studies
Conformationally constrained scaffold for fragment-based design and SAR expansion

Why Generic Indole‑Pyrrolidine Carboxamides Cannot Substitute for N-(1H-indol-3-yl)pyrrolidine-1-carboxamide (941987-44-6) in Target‑Based Discovery


The indole‑pyrrolidine‑carboxamide chemical space is exceptionally sensitive to the position and nature of the urea linker and the substitution pattern on the indole ring. Close analogs such as indole‑2‑carboxamides, indole‑5‑amides, and N‑alkyl‑pyrrolidine‑carboxamides exhibit divergent enzyme inhibition profiles, target selectivity, and metabolic stability [1][2]. For instance, pyrrolidine‑1‑carboxamides bearing specific indole‑3‑yl substituents have been patented as inflammatory cytokine suppressors, whereas indole‑5‑amides show antitubercular activity via InhA inhibition—two pathways that are not interchangeable [3]. Consequently, procurement of a generic “indole‑pyrrolidine carboxamide” without verifying the exact substitution pattern carries a high risk of obtaining a compound with irrelevant or absent activity for the intended target.

Indole-5-amide analogs target InhA (antitubercular); may not support indole-3-yl-dependent cytokine or antifungal screening.
Piperidine-1-carboxamide isosteres show reduced anti-inflammatory activity; may not reproduce cytokine suppression profiles.
Pyrrole-2-carboxamide analogs lack antifungal activity; may not support Candida or Cryptococcus screening.

Quantitative Differentiation of N-(1H-indol-3-yl)pyrrolidine-1-carboxamide (941987-44-6) Against Closest Analogs


Structural Distinction: Indole‑3‑yl vs. Indole‑5‑amide in Mycobacterial InhA Inhibition

In the pyrrolidine‑carboxamide class, the position of the indole attachment to the urea linker critically determines the inhibitory potency against InhA, the enoyl‑ACP reductase of Mycobacterium tuberculosis. The indole‑5‑amide analog (Genz 10850) demonstrated measurable in‑vitro and in‑vivo antitubercular activity, whereas the indole‑3‑yl regioisomer (the structural core of 941987‑44‑6) was not identified among the active hits in the same high‑throughput screening campaign [1]. This regioisomeric selectivity underscores the importance of verifying the exact substitution pattern when sourcing compounds for antimycobacterial discovery programs.

Regioisomer InhA Activity
Reported
Indole-5-amide (Genz 10850): active against purified InhA; indole-3-yl not active in same screen
Regioisomer context: indole-5-amide required for antimycobacterial InhA screening; indole-3-yl may not apply.
Verify substitution pattern before procurement.
InhA inhibition antitubercular structure‑activity relationship

Physicochemical Differentiation: Computed logP and Hydrogen‑Bonding Capacity vs. Indole‑2‑carboxamide Analogs

The target compound exhibits a computed XLogP3‑AA of 1.7, indicative of moderate lipophilicity, and contains two hydrogen‑bond donors (indole NH and urea NH) and one hydrogen‑bond acceptor, yielding a topological polar surface area (TPSA) of 48.1 Ų [1]. In contrast, prototypical indole‑2‑carboxamide analogs (e.g., melatonin‑derived antioxidants) typically display higher TPSA (≥55 Ų) due to additional amide substituents, which can reduce membrane permeability [2]. The lower TPSA of 941987‑44‑6 predicts superior passive permeability compared to bis‑amidic indole‑2‑carboxamides, a critical parameter for intracellular target engagement.

TPSA and logP Profile
Class-level
TPSA = 48.1 Ų; XLogP3 = 1.7. Indole-2-carboxamide series: TPSA ≥55 Ų.
Lower TPSA may improve passive permeability for intracellular targets.
Computed properties; experimental permeability not reported.
Lipophilicity drug‑likeness computational chemistry

Patent‑Backed Inflammatory Cytokine Suppression: Pyrrolidine‑1‑carboxamide Scaffold vs. Piperidine Analogs

The pyrrolidine‑1‑carboxamide motif, as embodied in 941987‑44‑6, is explicitly claimed in AU Patent 2016290963B2 for the suppression of inflammatory cytokines (e.g., TNF‑α, IL‑6) in in‑vitro cellular assays, with therapeutic utility in inflammatory bowel disease [1]. In the same patent, piperidine‑1‑carboxamide analogs were prepared as comparators and showed markedly reduced anti‑inflammatory activity, demonstrating that the pyrrolidine ring size and conformational constraint are critical for target engagement [1]. This patent‑based evidence directly positions 941987‑44‑6 as a privileged scaffold for anti‑inflammatory drug discovery, with a clear differentiation from the corresponding six‑membered piperidine isostere.

Cytokine Suppression Activity
Head-to-head
Pyrrolidine series: active in TNF-α/IL-6 suppression (THP-1 cells). Piperidine analogs: markedly weaker activity.
Pyrrolidine-ring specificity reported; supports anti-inflammatory pathway assay design.
Exact EC₅₀ values in patent specification; verify.
Inflammatory bowel disease cytokine inhibition pyrrolidine‑carboxamide patent

Antifungal Activity Differentiation: Indole‑3‑carboxamide vs. Pyrrole‑2‑carboxamide in Yeast Panel Screening

In a recent phenotypic screen against ten pathogenic yeast strains, indole‑3‑carboxamide derivatives (including amino‑acid‑conjugated analogs structurally related to 941987‑44‑6) exhibited selective antifungal activity against Candida glabrata and Cryptococcus neoformans, whereas the corresponding pyrrole‑2‑carboxamide analogs were essentially inactive [1]. The indole ring system was deemed essential for antifungal efficacy, providing a clear selection criterion for compound procurement in antifungal discovery programs.

Antifungal Yeast Screening
Reported
Indole-3-carboxamide: zone ≥12 mm vs C. glabrata, C. neoformans. Pyrrole-2-carboxamide: no inhibition (0 mm).
Indole scaffold reported active; pyrrole analogs not effective.
100 µg/disc agar diffusion; confirm in broth microdilution.
Antifungal indole carboxamide yeast susceptibility

Rotatable Bond Restriction and Conformational Rigidity vs. Flexible N‑Alkyl Pyrrolidine‑1‑carboxamides

The target compound possesses a single rotatable bond (the urea C–N linkage), as computed by Cactvs 3.4.8.18 [1]. This stands in contrast to N‑alkyl‑pyrrolidine‑1‑carboxamides (e.g., N‑benzyl‑ or N‑phenethyl‑derivatives), which typically contain 3–5 rotatable bonds and consequently suffer from higher entropic penalties upon target binding [2]. The restricted conformational space of 941987‑44‑6 is expected to translate into improved ligand efficiency (LE) and a more favorable enthalpy‑entropy compensation profile for target interactions, making it a preferred fragment‑like starting point for structure‑based design.

Rotatable Bond Count
Class-level
This scaffold: 1 rotatable bond. N-alkyl analogs: 3–4 rotatable bonds.
Conformational rigidity may enhance ligand efficiency.
Computed; experimental binding data not provided.
Conformational restriction ligand efficiency medicinal chemistry

Synthetic Accessibility and Late‑Stage Diversification: Indole‑3‑yl Urea vs. Indole‑3‑carboxamide

The urea‑based linkage in 941987‑44‑6 can be efficiently assembled via carbonyldiimidazole (CDI)‑mediated coupling of indole‑3‑amine with pyrrolidine, a method compatible with parallel library synthesis and providing yields typically exceeding 70% [1]. In comparison, indole‑3‑carboxamide congeners (where the urea is replaced by an amide) often require harsher coupling conditions (HBTU/DIPEA or mixed anhydride methods) and are prone to racemization when chiral amines are employed [2]. The favorable synthetic profile of the indole‑3‑yl urea motif facilitates rapid analog generation, a key consideration for procurement in medicinal‑chemistry‑driven SAR campaigns.

Synthetic Efficiency
Reported
Urea formation via CDI coupling: typical yield >70%. Indole-3-carboxamide (amide) coupling: 40–70%, risk of epimerization.
Urea route supports rapid analog generation; lower epimerization risk.
Parallel synthesis compatible.
Parallel synthesis urea chemistry library design

Optimal Research and Industrial Procurement Scenarios for N-(1H-indol-3-yl)pyrrolidine-1-carboxamide (941987-44-6)


Anti‑Inflammatory Drug Discovery Targeting Inflammatory Bowel Disease (IBD)

Based on the patent‑backed evidence that pyrrolidine‑1‑carboxamides suppress TNF‑α and IL‑6 in LPS‑stimulated THP‑1 cells, 941987‑44‑6 should be procured as a starting scaffold for structure‑activity relationship (SAR) studies aimed at developing novel anti‑IBD therapeutics. Researchers must confirm they are acquiring the pyrrolidine (not piperidine) variant, as the five‑membered ring is essential for cytokine inhibition [1].

Antifungal Lead Generation Against Azole‑Resistant Candida and Cryptococcus Strains

The indole‑3‑carboxamide scaffold demonstrated selective activity against C. glabrata and C. neoformans in phenotypic screening, while the pyrrole analog was inactive [1]. Thus, 941987‑44‑6 and its derivatives are high‑priority procurement candidates for antifungal screening cascades, particularly for drug‑resistant fungal pathogens where novel chemotypes are urgently needed.

Fragment‑Based Drug Design (FBDD) Programs Requiring Rigid, Low‑Molecular‑Weight Starting Points

With a molecular weight of 229.28 g/mol, a single rotatable bond, and a TPSA of 48.1 Ų [1], 941987‑44‑6 fulfills the criteria for a high‑quality fragment (Rule‑of‑Three compliant). Its rigid urea‑linked indole‑pyrrolidine core provides a well‑defined pharmacophore for structure‑based optimization, making it suitable for FBDD campaigns where low entropic penalty and high ligand efficiency are paramount.

Parallel Library Synthesis and SAR Expansion via Urea Diversification

The efficient CDI‑mediated urea formation (>70% yield) enables rapid parallel synthesis of analogs from 941987‑44‑6 [1]. Procurement in multi‑gram quantities is recommended for medicinal chemistry groups planning to generate focused libraries by varying the indole or pyrrolidine modules, reducing cycle time in hit‑to‑lead optimization.

Application
Selection Property
Validation Focus
Inflammatory cytokine pathway research (IBD model context)
Pyrrolidine-ring specificity for cytokine suppression assay activity
Patent-reported cytokine suppression assay confirmation
Antifungal susceptibility screening (C. glabrata, C. neoformans)
Indole-3-carboxamide scaffold requirement for antifungal activity
Disc diffusion/MIC assay endpoint validation
Fragment-based drug design (FBDD) campaigns
Low rotatable bond count and molecular weight for rule-of-three compliance
Ligand efficiency and binding assay validation
Parallel library synthesis and hit-to-lead SAR
Urea-linked scaffold enabling efficient diversification
Synthetic efficiency and compound library quality verification
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